2,5-Diethyl-3-methylpyrazine is a chemical compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their presence in various biological systems and for their diverse range of applications due to their unique chemical properties. The interest in these compounds has grown due to their relevance in environmental science, food technology, and pharmaceuticals.
The study of Mycobacterium sp. strain DM-11 provides insights into the potential application of this bacterium in the bioremediation of waste gases from food industries. The ability of this strain to degrade pyrazine compounds, which are often found in waste gases, suggests its utility in treating environmental pollutants. The bacterium's specificity for pyrazines and its ability to use them as a sole carbon, nitrogen, and energy source make it a candidate for targeted bioremediation efforts1.
In wildlife biology, pyrazines such as 2-ethyl-3-methylpyrazine have been identified as major components in the gland secretions of rutting male pronghorns, Antilocapra americana. These secretions are likely to play a role in the social and reproductive behaviors of these animals. The presence of pyrazines in glandular secretions underscores the importance of these compounds in chemical communication among wildlife species2.
Although not directly mentioned in the provided papers, pyrazines are commonly known for their role in the flavor industry. They contribute to the nutty, roasted flavors found in various food products. The degradation pathways of pyrazines, as elucidated by the study of Mycobacterium sp. strain DM-11, can inform the food industry on how to manage and manipulate these flavors during food processing and production.
The degradation of pyrazine compounds, such as 2,3-diethyl-5-methylpyrazine (DM), has been studied in the context of environmental bioremediation. A bacterium, Mycobacterium sp. strain DM-11, was discovered to utilize DM as its sole carbon and energy source. This strain operates optimally at 25°C and has a doubling time of 29.2 hours. It was observed that the degradation process requires molecular oxygen and leads to the formation of 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM) as the first intermediate. This intermediate then undergoes ring fission, resulting in the release of ammonium. The enzymes involved in the degradation of DM and DHM are regulated and are only expressed when induced by these compounds1.
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